molecular formula C18H22O5 B12350516 6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12350516
M. Wt: 318.4 g/mol
InChI Key: QXQVNUVXKUNINO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of chromenes, which are characterized by a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted phenols with suitable aldehydes or ketones under acidic or basic conditions. The reaction is often followed by cyclization to form the chromene ring system. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, acids, or bases under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and chromene ring system enable it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6,7-Dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one stands out due to its specific substitution pattern and the presence of the hexahydrochromen ring system.

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C18H22O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-7,10,13,15-17H,8-9H2,1-3H3

InChI Key

QXQVNUVXKUNINO-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CC1OC)OC=C(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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